![molecular formula C18H16N6O3S2 B254015 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as CTAP, is a small molecule that has been widely used in scientific research. CTAP is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
The mechanism of action of CTAP involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates many proteins involved in cellular processes. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. CTAP binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects. In cancer cells, CTAP has been shown to inhibit cell proliferation and survival, leading to decreased tumor growth. CTAP has also been shown to inhibit the replication of HIV in vitro, making it a potential therapeutic agent for HIV infection. CTAP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CTAP in lab experiments include its potent inhibition of CK2 activity, its specificity for CK2 over other protein kinases, and its ability to inhibit CK2 activity in vivo. The limitations of using CTAP in lab experiments include its potential toxicity to cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of CTAP in scientific research. One direction is the development of more potent and specific inhibitors of CK2. Another direction is the use of CTAP in combination with other drugs for cancer therapy. CTAP may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and HIV infection. Further studies are needed to determine the safety and efficacy of CTAP in vivo.
Synthesemethoden
The synthesis of CTAP involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromoacetamide to give the intermediate 2-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-2-thiol to give the final product, CTAP.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. CK2 has also been implicated in many diseases, including cancer, Alzheimer's disease, and HIV infection. CTAP has been shown to inhibit CK2 activity in vitro and in vivo, leading to decreased cell proliferation and survival in cancer cells. CTAP has also been shown to inhibit the replication of HIV in vitro.
Eigenschaften
Produktname |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
---|---|
Molekularformel |
C18H16N6O3S2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16N6O3S2/c1-10-3-5-11(6-4-10)15-12(7-19)16(26)22-17(21-15)28-9-13(25)20-18-24-23-14(29-18)8-27-2/h3-6H,8-9H2,1-2H3,(H,20,24,25)(H,21,22,26) |
InChI-Schlüssel |
OHCMWWOASJVZMS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.